1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
Description
Chemical Structure and Properties 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine (CAS: 400858-56-2, Molecular Formula: C₁₅H₂₁N₃, Molar Mass: 243.35 g/mol) is a pyrazole-based amine derivative characterized by two pyrazole rings: one substituted with an ethyl group at the N1 position and another linked via a methylene bridge to an isopropyl-substituted pyrazole . This compound is structurally notable for its dual pyrazole motifs and lipophilic substituents (ethyl and isopropyl groups), which influence its solubility, bioavailability, and intermolecular interactions.
For instance, describes a similar compound synthesized by reductive amination using 1-isopropyl-1H-pyrazole-4-carbaldehyde and a piperidine derivative, yielding a product purified via flash chromatography (CHCl₃/MeOH + 1% Et₃N) .
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-ethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-16-9-12(7-14-16)13-5-11-6-15-17(8-11)10(2)3;/h6-10,13H,4-5H2,1-3H3;1H |
InChI Key |
FJFACOOQTVBJDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CN(N=C2)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazole with 1-isopropyl-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Substitution: Halogens, alkyl halides; typically carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine with structurally related pyrazole-amine derivatives, focusing on substituents, molecular properties, and biological relevance:
Key Findings from Comparative Analysis
Trifluoromethyl groups (as in 1-{[2,4-bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine) improve metabolic stability and binding affinity due to electron-withdrawing effects .
Structural Hybrids and Activity
- Hybridization with piperidine-naphthyridine (compound 9) introduces basicity and hydrogen-bonding capacity, critical for antibacterial activity .
- Replacement of pyrazole with pyrrole (compound 41) shifts activity toward kinase inhibition, as seen in its anticancer profile .
Synthetic Accessibility
- The target compound’s synthesis likely requires fewer steps than Ceapin derivatives (e.g., nitro reduction and amidation steps in ), making it more scalable .
Analytical Data Comparison
Biological Activity
1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine, with the CAS number 1856080-56-2, is a member of the pyrazole family known for its diverse biological activities. This compound has been investigated for its potential therapeutic effects, particularly in oncology and inflammatory diseases. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is C13H22ClN5, with a molecular weight of 283.80 g/mol. The compound features a unique substitution pattern that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H22ClN5 |
| Molecular Weight | 283.80 g/mol |
| IUPAC Name | 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine |
| InChI Key | OOCPCPOXKZBQRP-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine. Research indicates that compounds in this class can exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A review by Bouabdallah et al. demonstrated that pyrazole derivatives showed satisfactory potential against several cancer cell lines, including MCF7 (breast cancer), SF268 (glioblastoma), and NCI-H460 (lung cancer). The reported GI50 values were as follows:
| Cell Line | GI50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF268 | 12.50 |
| NCI-H460 | 42.30 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Research Findings:
A study indicated that certain pyrazole derivatives could inhibit COX enzymes with IC50 values ranging from 10 µM to 50 µM, demonstrating their potential as therapeutic agents in inflammatory diseases.
The biological activity of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is believed to involve its interaction with specific molecular targets within cellular pathways. These interactions may modulate enzyme activities or receptor functions, leading to altered cellular responses such as apoptosis in cancer cells or reduced inflammation.
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